4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

HDAC inhibition epigenetics 4-ethyl-2,3-dioxopiperazine-1-carboxamide pharmacophore

4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4; molecular formula C₁₇H₁₈N₄O₄; MW 342.35 g/mol) is a synthetic small molecule combining a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety. The 2,3-dioxopiperazine scaffold is an established zinc-chelating pharmacophore employed in histone deacetylase (HDAC) inhibitor design, exemplified by K-560 (compound 1a), which carries an identical (4-ethyl-2,3-dioxopiperazine-1-carboxamido)methyl surface-recognition domain and displays selective HDAC1/2 inhibition (IC₅₀ HDAC1 = 0.077 μM; HDAC2 = 0.77 μM).

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 2034315-65-4
Cat. No. B2687791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
CAS2034315-65-4
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C17H18N4O4/c1-2-20-5-6-21(16(23)15(20)22)17(24)19-10-12-8-13(11-18-9-12)14-4-3-7-25-14/h3-4,7-9,11H,2,5-6,10H2,1H3,(H,19,24)
InChIKeyXCFBIIWPBPZIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4): Structural and Pharmacophoric Profile for Scientific Procurement


4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4; molecular formula C₁₇H₁₈N₄O₄; MW 342.35 g/mol) is a synthetic small molecule combining a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety [1]. The 2,3-dioxopiperazine scaffold is an established zinc-chelating pharmacophore employed in histone deacetylase (HDAC) inhibitor design, exemplified by K-560 (compound 1a), which carries an identical (4-ethyl-2,3-dioxopiperazine-1-carboxamido)methyl surface-recognition domain and displays selective HDAC1/2 inhibition (IC₅₀ HDAC1 = 0.077 μM; HDAC2 = 0.77 μM) [2]. The furan-2-yl-pyridin-3-yl substructure is topologically distinct from the thienyl-benzamide side chain of K-560 analogues, suggesting differentiated target engagement or polypharmacology potential. The compound is listed in PubChem (CID 119105474) with computed physicochemical descriptors including XLogP3-AA 1.1, topological polar surface area 95.8 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1].

Why Generic Substitution Fails: Structural Uniqueness of 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4) in the Dioxopiperazine-Containing Inhibitor Landscape


Within the broader class of 4-ethyl-2,3-dioxopiperazine-1-carboxamide derivatives, the identity of the amine-bearing side chain is the primary determinant of target engagement, isoform selectivity, and downstream pharmacology [1]. Published SAR studies on the K-560 series demonstrate that replacing the 5-thienyl-2-aminobenzamide portion with alternative aryl/heteroaryl groups alters HDAC isoform selectivity, neuroprotective potency, and anti-proliferative activity in HCT116 cells [1]. The 5-(furan-2-yl)pyridin-3-yl)methyl substituent present in CAS 2034315-65-4 is not represented in the published K-560 congener series and introduces a pyridine nitrogen and a furan oxygen, both capable of engaging distinct hydrogen-bonding or heme-iron coordination interactions that are absent in thiophene-, pyrazole-, or benzamide-based analogues. Consequently, this compound cannot be functionally replaced by other 4-ethyl-2,3-dioxopiperazine-1-carboxamides (e.g., those with pyrazine, thiophene, or simple alkyl side chains) without losing the specific pharmacophoric geometry necessary to replicate its interaction profile. The quantitative evidence below substantiates the differentiating attributes that should govern procurement decisions.

Quantitative Differentiation Evidence for 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4): Comparator-Anchored Data for Procurement Decisions


Dioxopiperazine Core: Class-Level HDAC Inhibition Benchmarking Against K-560 and Analogues

The 4-ethyl-2,3-dioxopiperazine-1-carboxamide core shared by CAS 2034315-65-4 and the reference HDAC inhibitor K-560 (1a) functions as a zinc-chelating surface-recognition domain. In the published K-560 series, this core consistently delivers nanomolar HDAC1 inhibition. K-560 (1a) achieves an IC₅₀ of 0.077 μM against HDAC1 and 0.77 μM against HDAC2, with >25 μM against HDAC3, HDAC8, and HDAC6, establishing Class I selectivity [1]. The structurally distinct analogue K-856 (8), which replaces the 4-ethyl-2,3-dioxopiperazine group with a 4-methyl-2,5-dioxopiperazine, exhibits an altered selectivity profile and reduced neuroprotective efficacy in the same ischemia model, underscoring the critical contribution of the 2,3-dioxopiperazine regioisomer and the N-ethyl substituent [2]. While CAS 2034315-65-4 has not been directly assayed in published studies, retention of the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide core predicts HDAC zinc-binding competence at a level benchmarked by these reference data.

HDAC inhibition epigenetics 4-ethyl-2,3-dioxopiperazine-1-carboxamide pharmacophore

Furan-Pyridine Side Chain: Structural Differentiation from Thiophene-Based HDAC Inhibitor Congeners

The 5-(furan-2-yl)pyridin-3-yl)methyl side chain of CAS 2034315-65-4 is structurally distinct from the 5-thienyl-2-aminobenzamide group present in K-560. Compounds bearing the 5-(pyridin-3-yl)furan-2-yl scaffold have been co-crystallized with human microsomal CYP2A6 (PDB: 2FDV, 2FDW), where the furan oxygen and pyridine nitrogen participate in heme-iron coordination and active-site hydrogen bonding [1]. The unsubstituted (5-(pyridin-3-yl)furan-2-yl)methanamine exhibits CYP2A6 IC₅₀ values ranging from 200 nM to 16.9 μM depending on assay conditions, with a Ki of 40–100 nM . The N-methyl derivative (methyl({[5-(pyridin-3-yl)furan-2-yl]methyl})amine) shows CYP2A6 IC₅₀ = 1.65 μM [2]. By contrast, the thiophene-containing K-560 scaffold does not engage CYP2A6 as a primary target, as confirmed by its HDAC-selective inhibition profile. The furan-pyridine moiety in CAS 2034315-65-4 thus introduces the potential for dual HDAC/CYP2A6 polypharmacology that is absent from thiophene-based dioxopiperazine congeners.

CYP2A6 inhibition heme coordination heteroaromatic pharmacophore

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with Structurally Proximal Analogues

Computed physicochemical descriptors differentiate CAS 2034315-65-4 from analogues with pyrazine, thiophene, or pyrazole side chains. The target compound exhibits XLogP3-AA = 1.1 and a topological polar surface area (TPSA) of 95.8 Ų [1]. By comparison, the pyrazine analogue 4-ethyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide (CAS 2034301-61-4; C₁₆H₁₇N₅O₄; MW 343.34) contains an additional nitrogen, increasing hydrogen bond acceptor count to 6 and TPSA to approximately 108 Ų, which may reduce passive membrane permeability relative to the target compound. The thiophene-containing analogue 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide (BenchChem B2912516; C₁₇H₂₁N₃O₄S; MW 363.43) has a higher molecular weight and incorporates sulfur, altering both lipophilicity and metabolic stability. XLogP3-AA = 1.1 places CAS 2034315-65-4 within the optimal range for oral bioavailability (Lipinski: XLogP ≤5) and CNS drug-likeness (typically XLogP 1–4; TPSA <90 Ų for CNS penetration, though TPSA 95.8 Ų is borderline), making it a distinct physicochemical starting point compared to more polar or more lipophilic congeners [2].

drug-likeness CNS penetration physicochemical profiling

Scaffold Novelty: Chemical Space Differentiation via Heteroaryl Substituent Identity

The combination of a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core with a 5-(furan-2-yl)pyridin-3-yl)methyl side chain represents a distinct chemotype not described in the published K-560 SAR series, which focused on thienyl-benzamide and related 2-aminobenzamide-type HDAC inhibitors [1]. In the broader patent landscape, substituted piperazines as selective HDAC1/2 inhibitors (e.g., US20190330169A1) contain diverse aryl/heteroaryl capping groups, but the specific 5-(furan-2-yl)pyridin-3-yl)methyl substitution pattern is not exemplified in the publicly disclosed compound collections [2]. The 3-pyridylmethyl linker position differentiates this compound from the more common 2-pyridylmethyl or 4-pyridylmethyl regioisomers found in commercial screening libraries. This regioisomeric specificity may affect both target binding geometry and metabolic stability, as the electron-withdrawing effect of the pyridine nitrogen at the 3-position alters the pKa and hydrogen-bonding character of the adjacent methylene linker compared to 2- or 4-substituted analogues.

scaffold novelty chemical space exploration SAR tool compound

Dual Pharmacophoric Architecture: HDAC Zinc-Binding Domain + CYP2A6 Ligand Motif in a Single Molecular Entity

CAS 2034315-65-4 is architecturally unique among commercially available 4-ethyl-2,3-dioxopiperazine-1-carboxamides in that it pairs the HDAC zinc-binding dioxopiperazine core with a furan-pyridine moiety that is a validated CYP2A6 pharmacophore [1][2]. The closest commercially listed analogues—such as 4-ethyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2,3-dioxopiperazine-1-carboxamide (CAS 2034301-61-4) and 4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide—lack the specific pyridin-3-yl substitution that positions the heterocyclic nitrogen for heme coordination [3]. Published crystal structures of CYP2A6 in complex with 5-(pyridin-3-yl)furan-2-yl inhibitors (PDB: 2FDV, 2FDW) confirm that the pyridine nitrogen directly coordinates the heme iron, while the furan oxygen engages in a hydrogen-bond network with active-site residues [4]. This dual pharmacophoric architecture creates the opportunity to study HDAC-CYP2A6 crosstalk without requiring co-administration of two separate tool compounds, which can confound interpretation due to pharmacokinetic mismatches.

polypharmacology dual-target inhibitor HDAC-CYP2A6

Optimal Research and Procurement Application Scenarios for 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034315-65-4)


HDAC Isoform Selectivity Profiling with a Novel Capping Group

CAS 2034315-65-4 is ideally suited as an SAR probe in HDAC inhibitor discovery programs that have exhausted the thiophene/benzamide chemical space exemplified by the K-560 series. Because the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core has been validated to deliver nanomolar HDAC1 inhibition (K-560 HDAC1 IC₅₀ = 0.077 μM; Class I selectivity >325-fold over HDAC3) [1], screening this compound against an HDAC isoform panel (HDAC1–11) will directly reveal how the furan-pyridine capping group reshapes isoform selectivity relative to the thienyl-benzamide benchmark. This application requires procurement of the compound alongside K-560 as a reference control and a commercial HDAC profiling service (e.g., Reaction Biology Corp. HDAC panel).

CYP2A6-Mediated Drug Metabolism and Drug-Drug Interaction Studies

The 5-(furan-2-yl)pyridin-3-yl moiety in CAS 2034315-65-4 is a validated CYP2A6 ligand motif, as confirmed by X-ray co-crystal structures showing direct heme-iron coordination by the pyridine nitrogen [2]. The compound can be deployed as a chemical tool to study CYP2A6-dependent metabolic pathways (nicotine, coumarin, aflatoxin B1, nitrosamines) in human hepatocyte or microsomal assays. Unlike the dedicated CYP2A6 inhibitor (5-(pyridin-3-yl)furan-2-yl)methanamine (IC₅₀ 200–16,900 nM) , CAS 2034315-65-4 carries the additional HDAC-modulatory dioxopiperazine core, enabling investigation of epigenetic regulation of CYP expression in the same experimental system without a second compound.

Chemical Biology of HDAC-CYP450 Polypharmacology in Neurodegeneration Models

Published evidence demonstrates that HDAC inhibitors with the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core (K-560, K-856) exert neuroprotective effects in cerebral ischemia and Parkinson's disease models through XIAP upregulation and oxidative stress reduction [1]. Simultaneously, CYP2A6 is expressed in human brain regions and metabolizes endogenous neuroactive compounds. CAS 2034315-65-4, as a single-molecule dual pharmacophore agent, is suitable for testing the hypothesis that concurrent HDAC inhibition and CYP2A6 modulation provide superior neuroprotection versus either mechanism alone, using in vitro neuronal cell models (e.g., SH-SY5Y, primary cortical neurons) under oxidative stress or excitotoxic challenge.

Physicochemical Benchmarking and Permeability Optimization Studies

With XLogP3-AA = 1.1, TPSA = 95.8 Ų, and only 1 hydrogen bond donor [3], CAS 2034315-65-4 occupies a favorable drug-likeness space (Lipinski compliant; borderline CNS drug-like TPSA). Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparison against the more polar pyrazine analogue (predicted TPSA ~108 Ų) and the heavier thiophene analogue (MW 375.45) can quantify the permeability advantage conferred by the specific furan-pyridine topology [4]. This application is relevant for medicinal chemistry groups optimizing dioxopiperazine-based leads for oral bioavailability or CNS penetration.

Quote Request

Request a Quote for 4-ethyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.